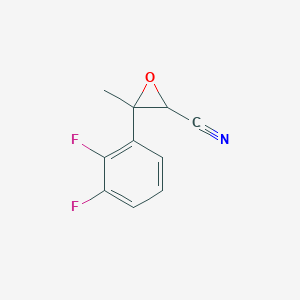![molecular formula C13H19ClO B13172734 ({[2-(Chloromethyl)pentyl]oxy}methyl)benzene](/img/structure/B13172734.png)
({[2-(Chloromethyl)pentyl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[2-(Chloromethyl)pentyl]oxy}methyl)benzene is an organic compound with the molecular formula C13H19ClO and a molecular weight of 226.74 g/mol . This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and a pentyl ether chain. It is primarily used in laboratory settings for research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Chloromethyl)pentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 2-chloromethylpentanol under acidic conditions. The reaction proceeds via the formation of an intermediate ether linkage, followed by chloromethylation to introduce the chlorine atom .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
({[2-(Chloromethyl)pentyl]oxy}methyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Compounds with hydroxyl or carbonyl groups.
Reduction: Methyl derivatives of the original compound.
Applications De Recherche Scientifique
({[2-(Chloromethyl)pentyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ({[2-(Chloromethyl)pentyl]oxy}methyl)benzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The ether linkage provides stability and influences the compound’s reactivity and solubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
({[2-(Bromomethyl)pentyl]oxy}methyl)benzene: Similar structure with a bromine atom instead of chlorine.
({[2-(Hydroxymethyl)pentyl]oxy}methyl)benzene: Contains a hydroxyl group instead of a chloromethyl group.
({[2-(Methoxymethyl)pentyl]oxy}methyl)benzene: Features a methoxy group in place of the chloromethyl group.
Uniqueness
({[2-(Chloromethyl)pentyl]oxy}methyl)benzene is unique due to its specific combination of a chloromethyl group and a pentyl ether chain attached to a benzene ring.
Propriétés
Formule moléculaire |
C13H19ClO |
|---|---|
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
2-(chloromethyl)pentoxymethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-2-6-13(9-14)11-15-10-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 |
Clé InChI |
MLOGVAYPYAVTPT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(COCC1=CC=CC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


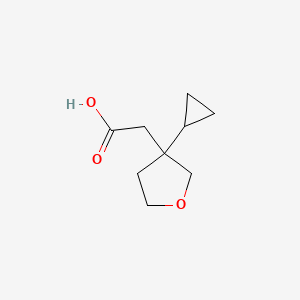
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
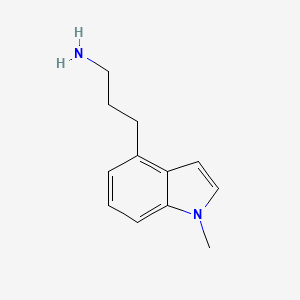
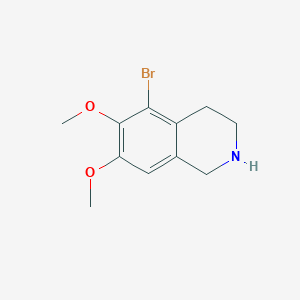
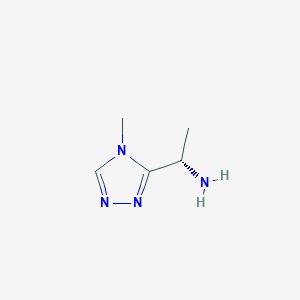
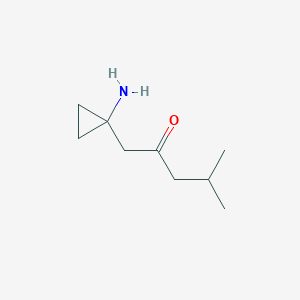
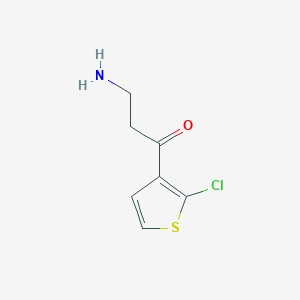
![(2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B13172701.png)
![5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13172710.png)
![(4AR,6S,7R,8R,8aS)-6-(allyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13172725.png)
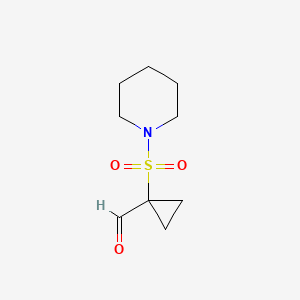
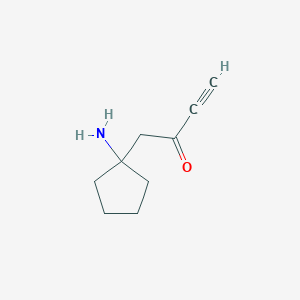
![1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)
